
N-(3-acetamidophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetamidophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H24N4O3S2 and its molecular weight is 420.55. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optoelectronic Properties
- Thiazole-based polythiophenes, including compounds similar to N-(3-acetamidophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, have been researched for their optoelectronic properties. These compounds exhibit significant optical band gaps and are evaluated for their switching time and optical contrast, making them potential candidates for optoelectronic applications (Camurlu & Guven, 2015).
Anticancer Activity
- Certain derivatives of thiazole, like those closely related to the specified compound, have been synthesized and evaluated for their anticancer activities. For instance, derivatives have shown selective cytotoxicity and apoptosis induction in human lung adenocarcinoma cells (Evren et al., 2019).
Antimicrobial Activity
- Thiazole derivatives have been extensively studied for their antimicrobial activities. Compounds structurally similar to N-(3-acetamidophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide have shown effectiveness against various bacteria and fungi, presenting a promising avenue for the development of new antimicrobial agents (Singh & Vedic, 2015).
Anticonvulsant and Anti-inflammatory Activity
- Thiazole compounds have also been explored for their potential in treating neurological disorders. They have been assessed for anticonvulsant activities, with some showing effectiveness similar to established drugs like diazepam (Nath et al., 2021). Additionally, certain thiazole derivatives demonstrate significant anti-inflammatory activity (Koppireddi et al., 2013).
properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S2/c1-12(2)9-20-17(25)8-16-10-27-19(23-16)28-11-18(26)22-15-6-4-5-14(7-15)21-13(3)24/h4-7,10,12H,8-9,11H2,1-3H3,(H,20,25)(H,21,24)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULBYIBDTJBMBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-((4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



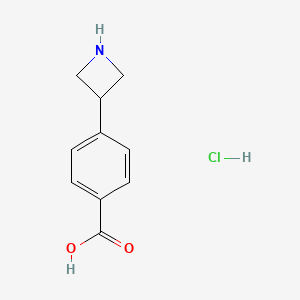
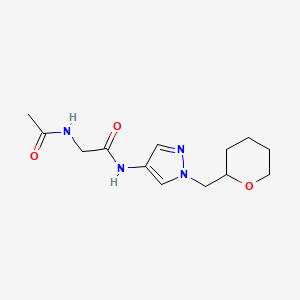
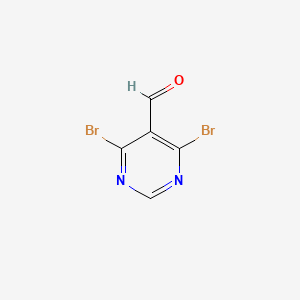
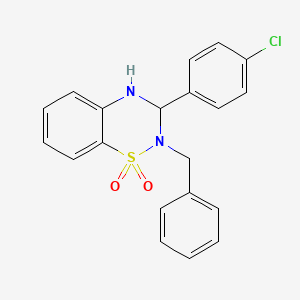
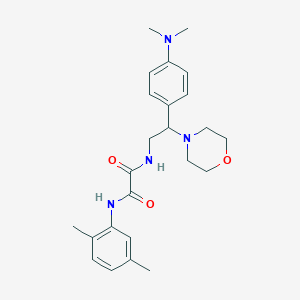

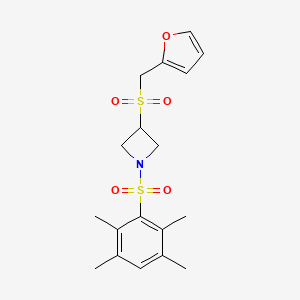
![4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide](/img/structure/B2405928.png)
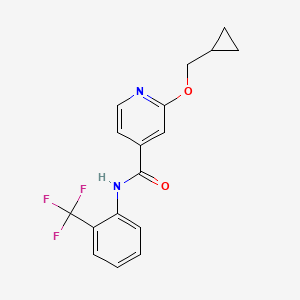

![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2405936.png)
![Methyl N-[2-chloro-5-[(E)-C-methyl-N-[(6-methylpyridin-2-yl)methoxy]carbonimidoyl]anilino]carbamate](/img/structure/B2405938.png)